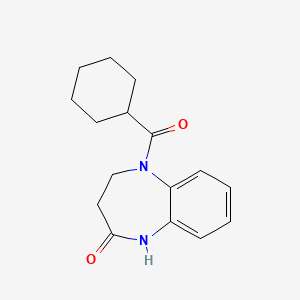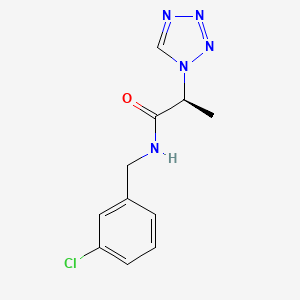
3-(1,1-Dioxo-4H-thiophen-3-YL)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Dioxo-4H-thiophen-3-YL)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiophene ring, a furan ring, and a thiazolidinone moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxo-4H-thiophen-3-YL)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a furan aldehyde in the presence of a base, followed by cyclization with a thiazolidinone precursor. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxo-4H-thiophen-3-YL)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(1,1-Dioxo-4H-thiophen-3-YL)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a subject of interest in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxo-4H-thiophen-3-YL)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-Dioxo-4H-thiophen-3-YL)-5-(4-nitro-benzylidene)-2-thioxo-thiazolidin-4-one
- 3-(1,1-Dioxo-4H-thiophen-3-YL)-5-(2-F-benzylidene)-2-thioxo-thiazolidin-4-one
- 3-(1,1-Dioxo-4H-thiophen-3-YL)-5-(4-HO-benzylidene)-2-thioxo-thiazolidin-4-one
Uniqueness
What sets 3-(1,1-Dioxo-4H-thiophen-3-YL)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one apart from similar compounds is its unique combination of the thiophene, furan, and thiazolidinone rings
Properties
Molecular Formula |
C12H11NO4S3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(5E)-3-(1,1-dioxothiolan-3-yl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO4S3/c14-11-10(6-9-2-1-4-17-9)19-12(18)13(11)8-3-5-20(15,16)7-8/h1-2,4,6,8H,3,5,7H2/b10-6+ |
InChI Key |
GXKQTSQNBJJWKH-UXBLZVDNSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=CO3)SC2=S |
solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11137044.png)
![N-{2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide](/img/structure/B11137046.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11137051.png)
![1-(3-methoxyphenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine](/img/structure/B11137066.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide](/img/structure/B11137069.png)
![2-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone](/img/structure/B11137078.png)
![(5Z)-3-(2-methoxyethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11137089.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B11137090.png)


![2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B11137101.png)
![1-(4-Chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11137102.png)
![3-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11137105.png)
![N-(furan-2-ylmethyl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11137109.png)
